molecular formula C6H6ClN B1213738 2-(Chloromethyl)pyridine CAS No. 4377-33-7

2-(Chloromethyl)pyridine

Cat. No.: B1213738
CAS No.: 4377-33-7
M. Wt: 127.57 g/mol
InChI Key: NJWIMFZLESWFIM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)pyridine (C₆H₆ClN) is a heterocyclic organic compound featuring a pyridine ring with a chloromethyl (-CH₂Cl) substituent at the 2-position. It is widely utilized as a versatile intermediate in pharmaceutical synthesis, agrochemical production, and coordination chemistry due to its reactive chloromethyl group. The compound typically exists as a hydrochloride salt (C₆H₆ClN·HCl) under standard conditions, enhancing its stability and solubility in polar solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Chloromethyl)pyridine can be synthesized through the chlorination of 2-methylpyridine. The process involves mixing 2-methylpyridine with anhydrous carbon tetrachloride in a reaction vessel, followed by the addition of dry sodium carbonate. The mixture is heated to 58-60°C, and chlorine gas is introduced under light irradiation. The temperature is maintained at 60-65°C for approximately six hours. After the reaction, the mixture is cooled, and the sodium carbonate is dissolved in water. The pH is adjusted to 8-9 using liquid alkali, and the aqueous layer is separated .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of phosgene or its derivatives, such as triphosgene or diphosgene, to minimize the environmental impact of phosphorus oxychloride waste. This method also reduces the use of dimethylformamide (DMF) in the chlorination and cyclization reactions, leading to cleaner production processes .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution (Sₙ2) with various nucleophiles, forming derivatives critical in pharmaceutical and agrochemical synthesis.

Reaction Data Table

NucleophileConditionsProductYieldSource
HydroxylaminepH 7–8 buffer, 2–3 hr, 100°C2-Pyridine aldoxime63–91%
2-Chloro-4-nitrophenolK₂CO₃, KI, DMF, 60°C, 12 hr2-((2-Chloro-4-nitrophenoxy)methyl)pyridine74–98%
Sodium methoxideMethanol, reflux2-(Methoxymethyl)pyridine85%*

Mechanistic Insights :

  • Reactions proceed via a bimolecular mechanism, where the nucleophile attacks the electrophilic carbon adjacent to the pyridine ring .

  • Steric hindrance from the pyridine ring influences reaction rates, with electron-withdrawing groups enhancing reactivity .

Elimination Reactions

Under basic conditions, β-elimination occurs, producing 2-vinylpyridine—a precursor for polymers and ligands.

Key Experimental Findings

  • Conditions : Aqueous NaOH (1M), 50°C, KCl additive .

  • Product : 2-Vinylpyridine (kobs=4.59×104dm3mol1s1k_{\text{obs}}=4.59\times 10^{-4}\,\text{dm}^3\,\text{mol}^{-1}\,\text{s}^{-1}) .

  • Mechanism : Follows an E1cb pathway, with deprotonation at the β-hydrogen forming a stabilized carbanion intermediate .

Acid-Catalyzed Transformations

The compound reacts with strong acids to form hydrochloride salts, enhancing stability for storage and further reactions.

Reaction Example

C6H6ClN+HClC6H6ClNHCl\text{C}_6\text{H}_6\text{ClN}+\text{HCl}\rightarrow \text{C}_6\text{H}_6\text{ClN}\cdot \text{HCl}

  • Application : Hydrochloride salts are intermediates in drug synthesis (e.g., anti-inflammatory agents) .

Metal-Mediated Reactions

This compound coordinates with transition metals, forming complexes for catalysis and material science.

Case Study:

  • Reaction with Fe³⁺ : Forms octahedral complexes with potential magnetic properties.

  • Ligand Behavior : Pyridine nitrogen and chloromethyl group act as donor sites.

Toxicity and Handling Considerations

  • Hazards : Corrosive; causes severe skin burns and eye damage .

  • Carcinogenicity : No significant carcinogenic effects observed in rodent studies at tested doses (75–250 mg/kg) .

Comparative Reactivity Analysis

Reaction TypeRate Constant/YieldActivation EnergyDominant Pathway
Nucleophilic SubstitutionHigh (74–98%)LowSₙ2
β-EliminationModerate (10410^{-4})ModerateE1cb

Scientific Research Applications

Chemical Synthesis Applications

1. Synthesis of Complex Organic Molecules
2-(Chloromethyl)pyridine hydrochloride is utilized as a reagent in the synthesis of various complex organic molecules. One notable application includes its role in the base-catalyzed alkylation of p-tert-butylcalixarene, where it serves to introduce chloromethyl groups into calixarene structures, enhancing their functional properties for diverse applications .

2. Coordination Compounds
The compound has been employed in the synthesis of gadolinium (III) complexes with diethylenetriaminepentaacetic acid bisamide, which are used as magnetic resonance imaging (MRI) contrast agents. These complexes leverage the unique properties of this compound to improve imaging capabilities .

3. Agrochemical Applications
Research indicates that this compound hydrochloride can act as a nematocide, inhibiting root knot development in tomato seedlings. This suggests potential applications in agriculture as a pesticide.

1. Carcinogenic Potential
A significant aspect of this compound is its documented carcinogenicity. Studies conducted by the National Cancer Institute have shown positive results for carcinogenic effects in animal models, particularly Fischer 344 rats and B6C3F1 mice. The compound was administered over an extended period, leading to concerns about its safety for human exposure .

2. Toxicological Studies
The compound has been shown to exhibit toxicity, with studies highlighting its potential health risks. Although no significant increase in mortality was observed during testing, there were indications of dose-related effects on body weight and tumor incidence in specific animal groups . Further research is necessary to fully understand its biological interactions and implications for human health.

Summary of Applications

Application Area Details
Organic Synthesis Used as a reagent in alkylation reactions (e.g., p-tert-butylcalixarene) .
MRI Contrast Agents Precursor for gadolinium complexes used in medical imaging .
Agricultural Chemistry Potential nematocide for agricultural use.
Toxicology and Safety Documented carcinogenicity and toxicity concerns from animal studies .

Case Study 1: Alkylation Reactions

In a study published in Tetrahedron Letters, researchers demonstrated the effectiveness of this compound hydrochloride in the base-catalyzed alkylation of calixarenes. The introduction of chloromethyl groups was shown to enhance the functionalization potential of these molecules, making them suitable for various applications including drug delivery systems and sensors .

Case Study 2: MRI Contrast Agent Development

Research detailed in Chemical Communications focused on the synthesis of gadolinium complexes using this compound as a precursor. These complexes exhibited improved properties for MRI applications, showcasing the compound's utility in medical imaging technologies .

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)pyridine primarily involves its role as an alkylating agent. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA and proteins. This alkylation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound’s ability to form covalent bonds with nucleophiles makes it a valuable tool in the study of enzyme mechanisms and the development of pharmaceuticals .

Comparison with Similar Compounds

Key Properties:

  • Molecular Weight : 131.57 (base), 164.03 (hydrochloride) .
  • Physical State : Crystalline solid (hydrochloride form) with a melting point range of 109–124°C .
  • Reactivity : The chloromethyl group undergoes nucleophilic substitution, enabling alkylation or metal coordination reactions .

2-(Chloromethyl)pyridine Hydrochloride

Structural Features: The hydrochloride form enhances stability and ionic character compared to the free base. Applications: Used in ligand synthesis for transition metal catalysts (e.g., iron, nickel complexes) .

2-(Chloromethyl)-imidazo[1,2-a]pyridine (CAS 57892-76-9)

Structural Features: Incorporates an imidazole ring fused to pyridine, increasing aromaticity and electronic complexity. Applications: Marketed for use in pharmaceuticals and agrochemicals; global suppliers are concentrated in Europe, Asia, and North America . Key Data:

  • Molecular Weight : 166.6 (base).
  • Market Trends : Growing demand in specialty chemical sectors, with pricing influenced by regional production capacities .

Substituted Pyridine Derivatives

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

Structural Features : Methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups enhance electron-withdrawing effects.
Properties :

  • Molecular Weight : 225.6.
  • Applications : Intermediate in fluorinated drug synthesis .

Pyrimidine, 2-(chloromethyl)-5-methyl

Structural Features : Pyrimidine ring replaces pyridine, altering electronic properties.
Reactivity : Chloromethyl group facilitates cross-coupling reactions in nucleoside analog synthesis .

Amino-Substituted Derivatives: 5-(Chloromethyl)pyridin-2-amine

Structural Features: Amino (-NH₂) group at the 2-position increases nucleophilicity. Applications: Potential use in antitumor agents or kinase inhibitors due to bioactivity .

Data Tables

Table 1: Comparative Properties of this compound and Analogs

Compound Molecular Weight Melting Point (°C) Key Applications Toxicity (LD₅₀, rat oral)
This compound 131.57 Ligand synthesis
This compound HCl 164.03 109–124 Pharmaceuticals 316 mg/kg
2-(Chloromethyl)-imidazo[1,2-a]pyridine 166.6 Agrochemicals Data pending
2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine 225.6 Fluorinated APIs

Table 2: Reactivity and Catalytic Performance

Compound Reaction Type Product Yield Key Findings
This compound Ni Complex Ethylene oligomerization 70–85% Selective C₄–C₈ alkene formation
Fe-Pyridine Complex Oxidative transformations 60–78% Bioinspired C–H activation

Biological Activity

2-(Chloromethyl)pyridine (CASRN 6959-47-3) is an organic compound characterized by its pyridine ring substituted with a chloromethyl group. This compound has garnered attention in various fields due to its notable biological activities, including potential carcinogenicity and insecticidal properties. This article delves into the biological activity of this compound, presenting detailed findings from research studies, case studies, and data tables.

  • Chemical Formula : C₆H₆ClN
  • Molecular Weight : Approximately 145.57 g/mol
  • Physical State : Corrosive solid, hygroscopic in nature

Carcinogenic Potential

A significant study conducted by the National Cancer Institute evaluated the carcinogenic potential of this compound hydrochloride through bioassays on Fischer 344 rats and B6C3F1 mice. The key findings are summarized in Table 1.

Parameter Rats (150 mg/kg) Rats (75 mg/kg) Mice (250 mg/kg) Mice (125 mg/kg)
Duration of Administration99 weeks99 weeks99 weeks99 weeks
Observation Period6 weeks6 weeks5 weeks5 weeks
Significant Tumor IncidenceYes (subcutaneous fibromas)NoNoNo
Body Weight DepressionSlightNoneSlightNone

The study indicated that while there was no significant increase in overall tumor incidence, there was a notable trend towards subcutaneous fibromas in male rats at the higher dosage, suggesting a potential risk for carcinogenic effects under specific conditions .

Nematocidal Activity

Research has also highlighted the nematocidal properties of this compound, particularly its effectiveness against root knot nematodes in tomato seedlings. This suggests potential applications in agricultural pest control. The compound was shown to inhibit nematode development significantly, indicating its usefulness as a pesticide.

Case Studies

  • Carcinogenicity Testing : In a comprehensive study by Litton Bionetics, the administration of varying doses of this compound hydrochloride revealed no significant mortality rates among test animals. However, the presence of subcutaneous fibromas in male rats at higher doses indicates a need for further investigation into long-term exposure risks .
  • Agricultural Applications : A recent study demonstrated that treatment with this compound effectively reduced nematode populations in controlled experiments, showcasing its potential as an eco-friendly pesticide alternative.

Q & A

Basic Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)pyridine, and what conditions are typically employed?

  • Methodology : The synthesis often involves nucleophilic substitution reactions. For example, chloromethylation of pyridine derivatives using reagents like chloromethyl ethers or thionyl chloride under controlled temperatures (60–80°C) in polar aprotic solvents (e.g., DMF or DCM) . Purification typically employs column chromatography or recrystallization. Yield optimization requires careful control of stoichiometry and reaction time .

Q. What safety precautions are critical when handling this compound?

  • Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to its volatility and potential toxicity. Avoid skin contact and inhalation, as it may cause irritation or systemic toxicity. Storage should be in airtight containers away from moisture and oxidizers .

Q. How can purity and structural identity of this compound be confirmed post-synthesis?

  • Methodology : Analytical techniques include:

  • NMR (¹H/¹³C) to confirm chloromethyl group attachment and aromatic proton environments.
  • Mass spectrometry (ESI-MS) for molecular ion verification.
  • HPLC with UV detection to assess purity (>95% typically required for research-grade material) .

Advanced Research Questions

Q. How can reaction conditions be optimized for nucleophilic substitution reactions involving this compound?

  • Methodology :

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity but may compete in reactions; DCM is preferred for less polar nucleophiles.
  • Temperature : Elevated temperatures (e.g., 70°C) accelerate reactions but risk side products (e.g., elimination).
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems.
  • Case study : Substitution with amines achieves >80% yield when using 1.2 eq nucleophile in DMF at 60°C for 12 hours .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in this compound?

  • Methodology : The chloromethyl group undergoes SN2 reactions due to its primary alkyl halide nature. Computational studies (DFT) show steric hindrance from the pyridine ring slightly slows reactivity compared to aliphatic analogs. Kinetic experiments (e.g., Hammett plots) correlate substituent effects on reaction rates .

Q. How do structural modifications of this compound influence its biological activity?

  • Methodology :

  • Derivatization : Introducing electron-withdrawing groups (e.g., nitro) at the 4-position enhances electrophilicity, improving cross-coupling efficiency.
  • Bioactivity assays : Testing against enzyme targets (e.g., kinases) reveals that trifluoromethyl derivatives exhibit higher binding affinity due to increased lipophilicity .

Q. What strategies resolve discrepancies in reported yields for this compound derivatives?

  • Methodology :

  • Variable analysis : Compare solvent purity, catalyst loading, and moisture control (e.g., molecular sieves).
  • Reproducibility protocols : Standardize reaction setups (e.g., inert atmosphere, precise temperature control) and validate via independent replication .

Q. Which advanced characterization techniques are essential for studying this compound in supramolecular systems?

  • Methodology :

  • X-ray crystallography to determine solid-state packing and halogen-bonding interactions.
  • Dynamic light scattering (DLS) for aggregation studies in solution.
  • FT-IR to track functional group transformations in composite materials .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of this compound under acidic conditions?

  • Methodology :

  • Controlled experiments : Replicate studies at varying pH (1–6) and monitor decomposition via LC-MS.
  • Literature review : Cross-reference with structurally similar compounds (e.g., 2-Chloro-4-(chloromethyl)pyridine hydrochloride) where hydrolysis rates are pH-dependent and follow first-order kinetics .

Q. Experimental Design Considerations

Q. What experimental parameters are critical for scaling up this compound synthesis?

  • Methodology :
  • Heat management : Use jacketed reactors to control exothermic reactions during chloromethylation.
  • Solvent recovery : Implement distillation systems for DCM reuse.
  • Safety protocols : Pilot-scale tests under inert gas to prevent explosive side reactions .

Properties

IUPAC Name

2-(chloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWIMFZLESWFIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Record name 2-Chloromethylpyridine
Source Wikipedia
URL https://en.wikipedia.org/wiki/2-Chloromethylpyridine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6959-47-3 (hydrochloride)
Record name 2-Chloromethylpyridine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2043824
Record name 2-(Chloromethyl)pyridine
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4377-33-7
Record name Picolyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4377-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloromethylpyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)pyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-CHLOROMETHYLPYRIDINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods I

Procedure details

To a methanol (1.5 mL) solution of 4-(5-(2-amino-6-methoxymethyl-pyridin-3-yl)isoxazol-3-ylmethyl)-phenol (50 mg, 0.16 mmol) described in Manufacturing Example 166-1-1 was added a 1 N sodium hydroxide aqueous solution (160 μL, 0.16 mmol), which was concentrated under a reduced pressure. N,N-dimethylformamide (1.5 mL) was added to the residue thus obtained at room temperature, and 2-picolyl chloride (29 mg, 0.23 mmol; this 2-picolyl chloride was prepared by adding a 5 N sodium hydroxide aqueous solution to 2-picolyl chloride hydrochloride) was added to the reaction mixture at the same temperature. The reaction mixture was stirred for 100 minutes at the same temperature. Water was added to the reaction mixture, which was extracted with ethyl acetate. The organic layer was washed with water and saturated aqueous sodium chloride, and was concentrated under a reduced pressure. The residue was purified by NH silica gel column chromatography (ethyl acetate:heptane=4:1) to obtain the title compound (32 mg, 52%).
Name
4-(5-(2-amino-6-methoxymethyl-pyridin-3-yl)isoxazol-3-ylmethyl)-phenol
Quantity
50 mg
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160 μL
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1.5 mL
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solvent
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52%

Synthesis routes and methods II

Procedure details

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Clc1ccc(N=C2NCCN2OCc2ccccn2)c(Cl)c1
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Synthesis routes and methods III

Procedure details

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Cc1cccc(C)c1N=C1NCCN1OCc1ccccn1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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